molecular formula C20H26N4O3 B2767404 N1-ethyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-82-8

N1-ethyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2767404
CAS No.: 877631-82-8
M. Wt: 370.453
InChI Key: XBQSUFVHFRFPRV-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as FEN1, is a chemical compound that belongs to the class of oxalamide derivatives. It has been studied for its potential therapeutic applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

PET Imaging of Microglia

N1-ethyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide and its derivatives have been explored for their potential in PET (Positron Emission Tomography) imaging, particularly targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) which is a microglia-specific marker. This application is significant for the noninvasive imaging of reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo. Neuroinflammation is believed to be a pathogenic feature in a variety of neuropsychiatric disorders, including Alzheimer's and Parkinson's disease. The ability to measure microglial activity specifically and noninvasively aids in the development of new therapeutics targeting neuroinflammation, as well as in measuring drug target engagement in patients (Horti et al., 2019).

Catalytic Activity in Cu-Catalyzed Couplings

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound related to this compound, has been found to enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures. High selectivity is achieved in CuI/BFMO-catalyzed direct monoarylation of piperazine with (hetero)aryl bromides, providing pharmaceutically important building blocks (Bhunia et al., 2017).

Antibacterial, Antiurease, and Antioxidant Activities

Compounds related to this compound have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. These compounds showed effective antiurease and antioxidant activities, indicating potential applications in the development of new treatments for various diseases (Sokmen et al., 2014).

Properties

IUPAC Name

N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-2-21-19(25)20(26)22-15-17(18-9-6-14-27-18)24-12-10-23(11-13-24)16-7-4-3-5-8-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQSUFVHFRFPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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